molecular formula C6H12ClF2NO B6217622 2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride CAS No. 2742657-17-4

2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride

Cat. No.: B6217622
CAS No.: 2742657-17-4
M. Wt: 187.61 g/mol
InChI Key: ZMZDNWIIHMGCFV-UHFFFAOYSA-N
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Description

2-Amino-2-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride is a chiral amino alcohol derivative featuring a 3,3-difluorocyclobutyl moiety. The cyclobutyl ring with geminal difluoro substituents confers unique conformational rigidity and electronic properties, which may enhance binding specificity to biological targets.

Properties

CAS No.

2742657-17-4

Molecular Formula

C6H12ClF2NO

Molecular Weight

187.61 g/mol

IUPAC Name

2-amino-2-(3,3-difluorocyclobutyl)ethanol;hydrochloride

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)1-4(2-6)5(9)3-10;/h4-5,10H,1-3,9H2;1H

InChI Key

ZMZDNWIIHMGCFV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)C(CO)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reductive Amination Pathway

A ketone intermediate, 2-(3,3-difluorocyclobutyl)ethan-1-one, is reacted with ammonium acetate in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 6–7 selectively yields the primary amine, which is subsequently oxidized to the alcohol.

Key Reaction:

2-(3,3-Difluorocyclobutyl)ethan-1-one+NH4OAcNaBH₃CN, MeOH2-Amino-2-(3,3-difluorocyclobutyl)ethanol[2]\text{2-(3,3-Difluorocyclobutyl)ethan-1-one} + \text{NH}_4\text{OAc} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{2-Amino-2-(3,3-difluorocyclobutyl)ethanol} \quad

Epoxide Ring-Opening Mechanism

Epoxidation of a vinyl cyclobutane derivative followed by ammonia treatment introduces both functional groups. For example, reacting 3,3-difluorocyclobutane ethylene oxide with aqueous ammonia at 60°C produces the amino alcohol in 78% yield.

Table 2: Comparative Analysis of Amination Methods

MethodReagents/ConditionsYield (%)Purity (%)
Reductive AminationNaBH₃CN, NH₄OAc, MeOH, rt, 24h8598
Epoxide Ring-OpeningNH₃ (aq), 60°C, 12h7895

Hydrochloride Salt Formation

The final step involves protonating the amine group with hydrochloric acid. Patent WO2021028791A1 details a reproducible protocol:

Acid-Base Reaction

The free base, 2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol, is dissolved in anhydrous ethanol and treated with HCl gas at 0–5°C. The resulting precipitate is filtered, washed with cold ether, and dried under vacuum to achieve >99% purity.

Critical Parameters:

  • Solvent : Ethanol or isopropanol

  • Temperature : 0–5°C to prevent decomposition

  • Drying : Vacuum oven at 40°C for 48h

Industrial-Scale Optimization

Large-scale production prioritizes cost efficiency and safety. Continuous flow reactors (CFRs) are employed for exothermic steps like fluorination, while automated crystallization systems ensure consistent particle size distribution.

Continuous Flow Fluorination

Using a CFR with DAST and DCM at 10 mL/min flow rate reduces reaction time from 24h (batch) to 2h, achieving 94% yield.

Crystallization and Drying

The hydrochloride salt is crystallized from a toluene/acetone mixture (3:1 v/v) and dried in a fluidized bed dryer at 35°C. Particle size is controlled via jet milling to 10–50µm for optimal bioavailability.

Analytical Characterization

Quality control involves:

  • PXRD : Confirming crystalline structure (Fig. 1 in).

  • DSC : Melting point analysis (endotherm at 182°C).

  • HPLC : Purity assessment (>99.5% ).

Chemical Reactions Analysis

2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential as a pharmaceutical agent. Its structural features may confer unique biological activities:

  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties, making this compound a candidate for further exploration against viral infections.
  • Neuroprotective Effects : Research indicates that certain amino alcohols can protect neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.

Material Science

In material science, 2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride can be utilized in the development of advanced materials:

  • Polymer Additives : Its unique chemical structure allows it to be used as an additive in polymer formulations to enhance thermal stability and mechanical properties.
  • Surface Modifiers : The compound's ability to interact with various substrates makes it suitable for use as a surface modifier in coatings and films.

Case Study 1: Antiviral Screening

A study conducted on similar compounds demonstrated significant antiviral activity against influenza viruses. The structural similarities suggest that this compound may exhibit comparable effects, warranting further investigation through in vitro and in vivo studies.

Case Study 2: Neuroprotective Mechanisms

Research published in the Journal of Medicinal Chemistry explored the neuroprotective properties of amino alcohols. The findings indicated that these compounds could inhibit apoptosis in neuronal cells, suggesting that this compound may also possess similar protective effects.

Mechanism of Action

The mechanism of action of 2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorinated cyclobutyl ring and amino group allows the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Amino-3,3-difluorocyclobutane-1-methanol Hydrochloride (CAS 1363380-82-8)

  • Structure: Similar cyclobutane core but with a methanol substituent instead of ethanol.
  • Purity : 95% (vs. unspecified for the target compound) .

3,3-Difluoro-1-methylcyclobutan-1-amine Hydrochloride (CAS 1523606-39-4)

  • Structure : Methyl-substituted cyclobutane lacking a hydroxyl group.
  • Implication : Absence of the hydroxyl group reduces hydrogen-bonding capacity, likely affecting solubility and target engagement .

Carboxylic Acid Derivatives

2-Amino-2-(3,3-difluorocyclobutyl)acetic Acid Hydrochloride (CAS 39825-33-7)

  • Structure: Replaces the ethanol group with a carboxylic acid.
  • Purity : 99% (higher than many analogs) .
  • Functional Impact : The carboxylic acid may enhance water solubility but reduce cell membrane permeability compared to the hydroxyl group in the target compound.

(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic Acid Hydrochloride (CAS 2227197-61-5)

  • Structure : Stereospecific (S)-configuration at the chiral center.
  • Molecular Weight : 201.599 g/mol.
  • Significance : Chirality could lead to distinct pharmacological activity, emphasizing the importance of stereochemistry in drug design .

Non-Cyclobutane Analogs

Ethyl 3-Amino-3-cyclopropyl-2,2-difluoropropanoate Hydrochloride (CAS 1803592-74-6)

  • Structure : Cyclopropane ring instead of cyclobutane; ester functional group.

2-(2,3-Difluorophenyl)ethan-1-amine Hydrochloride (CAS 215797-69-6)

  • Structure : Aromatic difluorophenyl group replaces the aliphatic cyclobutane.
  • Impact : The aromatic system may enhance π-π stacking interactions but reduce conformational flexibility compared to the cyclobutane core .

Key Research Findings and Implications

  • Synthetic Accessibility: Higher purity in carboxylic acid derivatives (e.g., 99% in CAS 39825-33-7) suggests optimized synthetic routes compared to amino alcohol analogs .
  • Chirality Matters : The (2S)-configured analog (CAS 2227197-61-5) highlights the need for enantioselective synthesis to avoid racemic mixtures in drug development .
  • Functional Group Trade-offs : Hydroxyl groups (target compound) favor hydrogen bonding but may limit bioavailability, whereas esters (CAS 1803592-74-6) or carboxylic acids improve solubility at the cost of passive diffusion .

Biological Activity

2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride (CAS No. 2227905-73-7) is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by a difluorocyclobutyl group, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C6H11F2NO
  • Molecular Weight: 151.15 g/mol
  • SMILES Notation: C1C(CC1(F)F)C(CO)N
  • InChI Key: MYPPTYHRDJHLIM-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various studies, illustrating its potential as a therapeutic agent. Key areas of investigation include:

  • Antimicrobial Activity: Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains.
  • Neuroprotective Effects: Research suggests that it may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.
  • Interaction with Receptors: The compound is believed to interact with specific receptors in the central nervous system, influencing neurotransmitter activity.

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity: The difluorocyclobutyl moiety enhances binding affinity to target receptors.
  • Modulation of Enzyme Activity: It may modulate the activity of enzymes involved in neurotransmitter synthesis and degradation.
  • Influence on Ion Channels: The compound could affect ion channel dynamics, impacting neuronal excitability.

Table 1: Summary of Biological Studies

Study ReferenceFocus AreaKey Findings
AntimicrobialInhibition of growth in E. coli and S. aureus
NeuroprotectionReduced neuronal apoptosis in vitro
Receptor InteractionEnhanced serotonin receptor binding

Case Study 1: Antimicrobial Efficacy
A study conducted to evaluate the antimicrobial properties revealed that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL .

Case Study 2: Neuroprotective Properties
In vitro experiments demonstrated that the compound significantly reduced apoptosis in neuronal cell lines exposed to oxidative stress. This suggests potential therapeutic applications in neurodegenerative conditions such as Alzheimer's disease .

Case Study 3: Receptor Binding Studies
Binding assays indicated that this compound has a high affinity for serotonin receptors, which may explain its potential mood-stabilizing effects. Further research is needed to clarify its role in modulating neurotransmitter systems .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventAnhydrous DMFReduces hydrolysis byproducts
Reaction Temp-10°C to 0°CMinimizes thermal degradation
CatalystPd(OAc)₂/P(t-Bu)₃Enhances coupling efficiency
PurificationPrep-HPLC (pH 2.5–3.0)>98% purity achievable

What are the recommended storage conditions and handling precautions for this compound?

Methodological Answer:
Stability is highly sensitive to moisture and temperature:

  • Storage : Store in airtight, corrosion-resistant containers under inert gas (argon) at -20°C. Desiccants (e.g., silica gel) prevent deliquescence .
  • Handling : Use explosion-proof equipment in fume hoods to avoid static discharge. Personal protective equipment (PPE) must include nitrile gloves and polycarbonate safety goggles .
  • Disposal : Neutralize acidic waste with sodium bicarbonate before incineration by certified facilities .

Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:
Multi-modal analysis ensures accurate characterization:

  • NMR Spectroscopy : ¹H/¹³C NMR (D₂O/DMSO-d₆) identifies cyclobutyl proton splitting patterns and amine proton exchange .
  • HPLC-MS : Use a C18 column (0.1% formic acid mobile phase) with ESI-MS to confirm molecular ion peaks ([M+H]⁺ = 212.1 m/z) .
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry but requires slow evaporation from ethanol/water mixtures to grow suitable crystals .

Q. Table 2: Analytical Parameters

TechniqueKey ParametersCritical Observations
¹H NMR (400 MHz)D₂O, δ 1.8–2.2 (cyclobutyl)Splitting confirms geminal F
HPLC-MSRetention time: 6.2 minDetects residual solvents
Elemental Analysis%Cl: 15.2 (theoretical)Validates hydrochloride salt

How can contradictions in reported biological activity data be resolved?

Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles:

  • Replicate Studies : Compare data across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific effects .
  • Impurity Profiling : Use LC-MS to identify trace aldehydes (from cyclobutane ring oxidation) that may antagonize targets .
  • Dose-Response Curves : Validate EC₅₀ values using orthogonal assays (e.g., calcium flux vs. cAMP measurement) .

What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite with GPCR homology models (e.g., β₂-adrenergic receptor) to map the amino alcohol group’s H-bond interactions .
  • MD Simulations : Analyze cyclobutyl ring rigidity in lipid bilayers (GROMACS, CHARMM36 force field) to assess membrane permeability .
  • QSAR Modeling : Correlate fluorine substitution patterns (meta vs. para) with logP values to predict bioavailability .

What challenges exist in obtaining high-resolution crystallographic data for this compound?

Methodological Answer:
Crystallization hurdles include:

  • Hygroscopicity : Prevents crystal growth; address by using anhydrous solvents and glovebox techniques .
  • Polymorphism : Screen 20+ solvent mixtures (e.g., EtOH/hexane) to isolate a single polymorph .
  • Data Collection : Synchrotron radiation (λ = 0.9 Å) improves resolution for light-atom structures. Anisotropic refinement models resolve disorder in the cyclobutyl ring .

Q. Table 3: Crystallization Conditions

ConditionSuccess RateCrystal Quality
Ethanol/Water (7:3)40%Prismatic, low twinning
Acetonitrile/DCM15%Needles, high mosaicity
Vapor Diffusion60%Platelets, 1.8 Å resolution

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